Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain conditions, such as diabetic peripheral neuropathy and postherpetic neuralgia. It is classified as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which plays a crucial role in modulating pain signaling pathways. Mirogabalin is designed to offer advantages over existing gabapentinoids, such as pregabalin, by providing enhanced analgesic effects and improved safety profiles.
Mirogabalin besylate is chemically designated as [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate. It is classified under the anatomical therapeutic chemical classification system with the code N02BG11, indicating its use in pain management. This compound has been evaluated in various pharmacological studies and clinical trials to assess its efficacy and safety profile.
Mirogabalin can be synthesized through a multi-step chemical process that involves the formation of its bicyclic structure followed by functionalization to introduce the necessary substituents. The synthesis typically begins with commercially available starting materials, which undergo various reactions such as alkylation, amination, and acylation to construct the core bicyclic framework. The final steps involve the formation of the besylate salt to enhance solubility and stability.
The molecular structure of mirogabalin besylate features a bicyclic core with an amino group and an ethyl substituent. The compound's molecular formula is C12H19NO2•C6H6O3S, with a molecular weight of 367.46 g/mol.
Mirogabalin besylate undergoes specific chemical reactions that are essential for its pharmacological activity:
Mirogabalin exerts its analgesic effects primarily through modulation of neurotransmitter release via inhibition of calcium channel activity in neurons. By binding to the alpha-2-delta subunit, it reduces excitatory neurotransmitter release, thereby diminishing pain signaling pathways.
Mirogabalin besylate possesses several notable physical and chemical properties:
Mirogabalin is primarily used in clinical settings for managing neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. Clinical trials have demonstrated its efficacy in reducing pain levels while maintaining a tolerable side effect profile compared to other gabapentinoids.
Mirogabalin besylate is the benzenesulfonic acid salt form of mirogabalin, a structurally unique gabapentinoid compound. The molecular formula of the free base is C₁₂H₁₉NO₂, yielding a molecular weight of 209.289 g/mol [2] [4]. As the besylate salt, its molecular formula expands to C₁₂H₁₉NO₂·C₆H₆O₃S, with a molecular weight of 367.46 g/mol [7] [8]. The compound features a bicyclic structure consisting of a cyclobutane ring fused to a cyclohexene ring, creating a rigid [3.2.0]heptane core system that confers stereochemical specificity [8]. Crucially, mirogabalin contains three chiral centers with the absolute configuration (1R,5S,6S), which is essential for its biological activity [8]. The structure includes an ethyl group on the unsaturated ring, an aminomethyl moiety, and an acetic acid substituent at the bridgehead carbon (position 6) [2].
Pharmacologically, mirogabalin besylate is classified as a gabapentinoid, a drug class characterized by their ability to bind the α₂δ auxiliary subunits of voltage-gated calcium channels (VGCCs) [3] [6]. It specifically targets the α₂δ-1 and α₂δ-2 subunits with high affinity and selectivity over other neuronal targets [3] [10]. This molecular interaction modulates calcium influx into presynaptic neurons, thereby reducing the release of excitatory neurotransmitters involved in pain signaling pathways [3].
Table 1: Key Chemical Identifiers of Mirogabalin Besylate
Property | Value | Source |
---|---|---|
CAS Number (besylate) | 1138245-21-2 | [7] [8] |
PubChem CID | 315431339 (besylate) | [7] |
IUPAC Name | 2-((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid compound with benzenesulfonic acid | [8] |
SMILES Notation | O=C(O)C[C@]1(CN)[C@]2([H])C=C(CC)C[C@]2([H])C1.O=S(C3=CC=CC=C3)(O)=O | [8] |
Therapeutic Category | Gabapentinoid analgesic | [3] [10] |
The development of mirogabalin besylate was spearheaded by Daiichi Sankyo as part of their research initiative to create next-generation neuropathic pain treatments with improved efficacy and tolerability profiles compared to existing gabapentinoids [6]. Identified initially by its developmental code DS-5565, the compound emerged from a medicinal chemistry program focused on optimizing α₂δ ligand interactions through rigid bicyclic structures [9]. The program aimed to capitalize on emerging structural biology insights regarding α₂δ subunit heterogeneity [10].
Phase II Clinical Trials: The first proof-of-concept study for diabetic peripheral neuropathic pain (DPNP) was published in 2014, demonstrating superior pain reduction versus placebo and comparable efficacy to pregabalin with a potentially favorable adverse event profile [2] [3]. This adaptive trial established the dose-response relationship and supported progression to Phase III development [3].
Phase III Program (2016-2017): The global clinical development program included multiple pivotal trials focusing on distinct neuropathic pain conditions:
Based on the successful outcomes for peripheral neuropathic pain, Daiichi Sankyo submitted a New Drug Application to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) in February 2018 [6]. The application received approval on January 8, 2019, specifically for peripheral neuropathic pain, including diabetic peripheral neuropathic pain and post-herpetic neuralgia [2] [6]. The medication was subsequently launched in Japan under the brand name Tarlige® Tablets on April 15, 2019, with four dosage strengths (2.5 mg, 5 mg, 10 mg, and 15 mg) [6]. As of 2025, mirogabalin besylate remains approved only in Japan, with no FDA or EMA approvals granted, though clinical development for other indications continues [9].
Table 2: Key Milestones in Mirogabalin Besylate Development and Approval
Year | Development Milestone | Significance |
---|---|---|
2014 | Phase II trial results published for DPNP | Demonstrated significant efficacy vs. placebo |
2016-2017 | Phase III trials completed (NEUCOURSE, REDUCER, ALDAY) | Established efficacy for PHN and DPNP but not fibromyalgia |
Feb 2018 | Marketing application submitted in Japan | Based on positive Phase III data |
Jan 2019 | Approval granted by PMDA, Japan | First global approval for peripheral neuropathic pain |
Apr 2019 | Commercial launch in Japan (Tarlige® Tablets) | Available in four dosage strengths |
Mirogabalin besylate represents a third-generation gabapentinoid, evolving from the structural and pharmacological limitations of its predecessors, gabapentin and pregabalin [3] [10]. Gabapentinoids share the common mechanism of binding to the α₂δ auxiliary subunits of voltage-gated calcium channels, primarily α₂δ-1 and α₂δ-2, which are upregulated in neuropathic pain states [3]. However, mirogabalin exhibits distinct binding kinetics that translate into potential therapeutic advantages:
Enhanced Binding Affinity: Mirogabalin demonstrates substantially higher affinity for α₂δ subunits compared to pregabalin. The dissociation constant (Kd) for human α₂δ-1 is 13.5 nM (95% CI: 11.9-15.4) versus 62.5 nM (55.6-71.4) for pregabalin. Similarly, for α₂δ-2, mirogabalin's Kd is 22.7 nM (20.8-24.4) versus 125.0 nM (76.9-333.3) for pregabalin [3]. This corresponds to approximately 17-fold greater potency at the α₂δ-1 subunit compared to pregabalin [8] [10].
Differential Dissociation Kinetics: A key pharmacological differentiator is mirogabalin's slow dissociation from the α₂δ-1 subunit (t½ = 11.1 hours; 95% CI: 8.3-16.4) versus its relatively rapid dissociation from the α₂δ-2 subunit (t½ = 2.4 hours; 2.1-2.8) [3] [10]. This contrasts with pregabalin, which exhibits similar dissociation half-lives for both subunits (approximately 1.4 hours) [3]. This kinetic selectivity potentially translates to sustained analgesic effects mediated through peripheral and spinal α₂δ-1 subunits, while minimizing central nervous system adverse effects mediated through cerebellar α₂δ-2 subunits [10].
Pharmacokinetic Advantages: Mirogabalin achieves peak plasma concentrations in under 1 hour post-administration, compared to 1 hour for pregabalin and 3 hours for gabapentin [10]. Its oral bioavailability exceeds 85% regardless of food intake, surpassing the dose-dependent bioavailability of gabapentin [3]. The equianalgesic daily dose is estimated at 30 mg for mirogabalin versus 600 mg for pregabalin and over 1,200 mg for gabapentin, reflecting its superior potency [10].
Clinically, mirogabalin fills an important niche as an alternative for patients with inadequate response to existing gabapentinoids. A retrospective study demonstrated that patients who switched from pregabalin to mirogabalin due to lack of efficacy or adverse events experienced significant pain reduction within one week [3]. Its development aligns with the trend toward target-selective agents (e.g., cyclooxygenase-2 selective NSAIDs, G protein-biased opioids) designed to optimize therapeutic indices by leveraging nuanced pharmacological differences within target classes [10].
Table 3: Comparative Pharmacology of Gabapentinoids
Parameter | Mirogabalin | Pregabalin | Gabapentin |
---|---|---|---|
α₂δ-1 Kd (nM) | 13.5 (11.9-15.4) | 62.5 (55.6-71.4) | 153-217* |
α₂δ-2 Kd (nM) | 22.7 (20.8-24.4) | 125.0 (76.9-333.3) | 68-138* |
α₂δ-1 Dissociation t½ (h) | 11.1 (8.3-16.4) | 1.4 (1.3-1.4) | ~1.5* |
Tmax (h) | <1 | 1 | 3 |
Oral Bioavailability | >85% (dose-independent) | >90% (dose-independent) | Dose-dependent (33-66%) |
Estimated Equianalgesic Daily Dose | 30 mg | 600 mg | ≥1200 mg |
*Estimated from literature analogs; direct comparative studies limited
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4